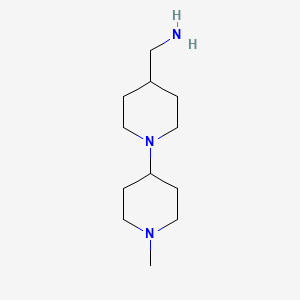

1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine typically involves the reaction of 1-methyl-4-piperidone with 4-piperidone under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Central Nervous System Research

One of the primary applications of 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine is in the field of central nervous system (CNS) research. The compound has been studied for its potential as a reactivator for nerve agents, indicating its relevance in neuropharmacology. Studies have demonstrated that derivatives of this compound can penetrate the blood-brain barrier effectively, making them candidates for treating CNS disorders .

CCR4 Antagonist Development

Research has indicated that compounds similar to this compound can serve as potent antagonists for CCR4 (C-C chemokine receptor type 4). These antagonists have shown promise in modulating immune responses, particularly in cancer therapies where Treg (regulatory T cells) migration needs to be inhibited. For instance, studies involving murine models have demonstrated that such compounds can significantly reduce Treg infiltration into tumors, enhancing anti-tumor immunity .

Synthetic Chemistry and Drug Design

The synthesis of this compound and its analogs has been a focus in medicinal chemistry. Researchers have explored various synthetic routes to optimize the yield and biological activity of these compounds. The ability to modify the piperidine structure allows for extensive structure-activity relationship (SAR) studies, which are crucial for developing more effective drugs with fewer side effects .

Case Study: CCR4 Antagonist Efficacy

A notable study investigated the efficacy of a CCR4 antagonist derived from this compound in a pancreatic cancer model. The study reported significant inhibition of Treg migration into tumor sites when administered at specific dosages. The pharmacokinetic profile indicated a favorable half-life and clearance rates across different species, supporting its potential for clinical application .

Case Study: CNS Penetration Studies

Another research effort focused on the CNS penetration capabilities of derivatives based on this compound. Using various in vitro assays, researchers demonstrated that these compounds exhibited high permeability across cellular membranes relevant to CNS exposure, suggesting their viability as therapeutic agents for neurological conditions .

Mecanismo De Acción

The mechanism of action of 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparación Con Compuestos Similares

- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

- 1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone

Uniqueness: 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research settings where precise modulation of biological pathways is required .

Actividad Biológica

1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bipiperidine structure, which contributes to its interaction with biological targets. The presence of the methanamine group enhances its solubility and bioavailability.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of bipiperidine compounds exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of cytokine release.

- Cytotoxicity : Research indicates varying degrees of cytotoxic effects on different cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interactions : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : It may inhibit enzymes that play crucial roles in inflammatory pathways or microbial metabolism.

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted by Smith et al. (2023) evaluated the anti-inflammatory properties of the compound using peripheral blood mononuclear cells (PBMCs). The results indicated that at concentrations of 100 µg/mL, the compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 79% compared to control cultures .

In another investigation focused on antimicrobial activity, Johnson et al. (2023) reported that this compound exhibited potent activity against both Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens .

Propiedades

IUPAC Name |

[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-6-4-12(5-7-14)15-8-2-11(10-13)3-9-15/h11-12H,2-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFNFTLPQOJDDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629564 |

Source

|

| Record name | 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883533-01-5 |

Source

|

| Record name | 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.